1-(7-Fluoroquinolin-6-yl)ethanol
Description
1-(7-Fluoroquinolin-6-yl)ethanol is a fluorinated quinoline derivative featuring an ethanol functional group at position 6 of the quinoline core. The fluorine atom at position 7 introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity. This compound is of interest in medicinal chemistry and materials science due to the combined properties of the quinoline scaffold and fluorinated substituents.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-(7-fluoroquinolin-6-yl)ethanol |
InChI |
InChI=1S/C11H10FNO/c1-7(14)9-5-8-3-2-4-13-11(8)6-10(9)12/h2-7,14H,1H3 |
InChI Key |
KFDSVEOGJQGKCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C2C(=C1)C=CC=N2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Variations: Ethanol vs. Acetic Acid
A closely related compound is 2-(7-Fluoroquinolin-6-yl)acetic acid (CAS: 1022091-54-8), which replaces the ethanol group with a carboxylic acid moiety. Key differences include:
Fluorinated Ethanol Derivatives
Several perfluorinated ethanol analogs, such as [27607-42-7] Ethanol, 2-[(heptadecafluorodecyl)amino]-, exhibit extended fluorinated chains. These compounds differ significantly in hydrophobicity and thermal stability due to their perfluorinated alkyl groups. For example:
- Fluorine Content: The heptadecafluorodecyl chain in [27607-42-7] introduces extreme hydrophobicity, whereas 1-(7-Fluoroquinolin-6-yl)ethanol has a single fluorine atom, balancing lipophilicity and solubility .
- Applications: Perfluorinated ethanol derivatives are often used in surfactants or coatings, while quinoline-based ethanols may target pharmaceutical applications due to the bioactive quinoline core .
Isoquinoline Derivatives
Compounds like 1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol (CAS: 64069-53-0) share the isoquinoline backbone but feature hydroxyl and methoxy substituents. Key distinctions include:
- Substituent Effects: The methoxy group in 64069-53-0 enhances electron-donating properties, contrasting with the electron-withdrawing fluorine in 1-(7-Fluoroquinolin-6-yl)ethanol.
- Solubility: Hydroxyl and methoxy groups improve aqueous solubility compared to the fluoroethanol derivative, which may exhibit moderate polarity .
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